molecular formula C13H23N3 B075330 N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine CAS No. 1555-71-1

N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine

Cat. No. B075330
CAS RN: 1555-71-1
M. Wt: 221.34 g/mol
InChI Key: HUWUUMUEMQWJKZ-UHFFFAOYSA-N
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Description

N1-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine is a chemical compound with the molecular formula C9H24N4 and a molecular weight of 188.32 . It is also known as N,N’-Bis(3-aminopropyl)-1,3-propanediamine and N1,N1-Bis(3-aminopropyl)propane-1,3-diamine . and 98% . The compound is stored in a dark place under an inert atmosphere at 2-8°C .


Physical And Chemical Properties Analysis

N1-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine is a liquid at room temperature . It has a density of 0.92 g/mL at 25°C . The compound has a refractive index of n20/D 1.491 (lit.) and a boiling point of 98-103 °C/1 mmHg (lit.) .

Scientific Research Applications

  • Detection in Dairy Products : Slimani et al. (2018) developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying residual levels of a similar compound, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, in dairy products. This research is significant for food safety and quality control (Slimani et al., 2018).

  • Synthesis of Polyamine Derivatives : Jentgens et al. (1997) described the selective functionalization of N-monosubstituted 1,3-diamines for efficient derivatization, highlighting the chemical versatility and potential applications in designing new compounds and materials (Jentgens et al., 1997).

  • Stereoselective Construction of 1,3-Diamines : Li et al. (2017) reported a stereocontrolled synthesis method for 1,3-diamines, which are key structures in complex molecules. This method is important for creating compounds with specific spatial configurations, useful in pharmaceuticals and material sciences (Li et al., 2017).

  • Synthesis of Soluble Polyimides : Svetlichnyi et al. (1990) explored the synthesis of soluble polyimides containing fragments of similar diamines, indicating the application in the development of new polymer materials with specific properties (Svetlichnyi et al., 1990).

  • Chelating Agent Synthesis : Benoist et al. (1998) achieved high yields in synthesizing N-monoprotected triaminopropane derivatives, which are crucial for bifunctional chelating agent synthesis. This research contributes to advancements in chelation therapy and radiopharmaceuticals (Benoist et al., 1998).

  • DNA Bis-intercalating Agents : Moloney et al. (2001) investigated methods for synthesizing DNA bis-intercalating agents using compounds similar to N1-(3-Aminopropyl)-N1-benzylpropane-1,3-diamine, which are significant in developing new therapeutic agents (Moloney et al., 2001).

  • Macrocyclic Schiff-base Complexes : Keypour et al. (2008) synthesized polyamine ligands, including compounds similar to N1-(3-Aminopropyl)-N1-benzylpropane-1,3-diamine, for generating macrocyclic Schiff-base complexes. These complexes have potential applications in catalysis and material sciences (Keypour et al., 2008).

Safety And Hazards

N1-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine is classified as a dangerous substance. It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340+P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P363 (Wash contaminated clothing before reuse) .

properties

IUPAC Name

N'-(3-aminopropyl)-N'-benzylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWUUMUEMQWJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496575
Record name N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine

CAS RN

1555-71-1
Record name N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8.53 g of N,N-bis(2-cyanoethyl)benzylamine, 0.72 g of Raney Co and 100 mL of methanol were charged in an autoclave and a hydrogenation reaction was carried out at an initial hydrogen pressure of 9.0 MPa at 100° C. for 1 hour. After the catalyst was removed by filtration, the obtained filtrate was concentrated to dryness to give 8.69 g of the title compound as a pale yellow oil.
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Synthesis routes and methods II

Procedure details

A mixture of 43.3 g (0.203 mol) of N-benzylbis(2-cyanoethyl)amine, 7.8 g of a 50% aqueous slurry of Raney nickel and 90 mL of a 1.4 M solution of NaOH in 95% ethanol was hydrogenated in a Parr apparatus for 48 h. The catalyst was removed by filtration and washed with 80 mL of 95% ethanol. The combined filtrates were concentrated by rotary evaporation. A solution of the residue in 100 mL of hexane/chloroform (1:1, v/v) was dried over Na2SO4, filtered and concentrated by rotary evaporation. Removal of solvent residues under vacuum (0.5 mm) afforded 40.3 g (90%) of product as a yellow oil. 1H NMR (CDCl3/TMS) δ7.31 (m, 5 H), 3.52 (s, 2 H), 2.70 (t, J=6.8 Hz, 4 H), 2.45 (t, J=6.8 Hz, 4 H), 1.60 (quint., J=6.8 Hz, 4 H), 1.26 (s, 4 H). 13C NMR (CDCl3) δ139.5, 128.3, 127.7, 126.3, 58.3, 50.9, 40.0, 30.6. IR (film, cm−1) 3360 (br), 3270 (br), 3070 (w), 3050 (w), 3020 (m), 2920 (br. s), 2850 (s), 2800 (s), 1600 (s), 1485 (s), 1450 (s), 1360 (m), 1110 (br), 1070 (m), 1020 (m) 730 (m), 690 (m).
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43.3 g
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90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Villalonga, S Fernandez de Mattos, G Ramis… - …, 2012 - Wiley Online Library
We report the synthesis and biological evaluation of a new series of oligosquaramide‐based macrocycles as anticancer agents. Compound 7, considered as representative of this series…

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